molecular formula C8H9BrFNO2S B2473815 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide CAS No. 1240287-91-5

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B2473815
CAS No.: 1240287-91-5
M. Wt: 282.13
InChI Key: UEIQIHHUAPFUBL-UHFFFAOYSA-N
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Description

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide is an organic compound characterized by the presence of bromine, fluorine, and sulfonamide functional groups. This compound is a white crystalline solid that is insoluble in water but soluble in most organic solvents . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of 3-bromo-4-fluoroaniline followed by N,N-dimethylation. The reaction conditions often include the use of sulfonyl chlorides and dimethylamine under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the sulfonamide group .

Scientific Research Applications

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide
  • 3-bromo-4-chloro-N,N-dimethylbenzenesulfonamide
  • 3-bromo-4-fluoro-N,N-diethylbenzenesulfonamide

Uniqueness

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical reactivity and physical properties compared to its analogs.

Properties

IUPAC Name

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIQIHHUAPFUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-fluoro-N,N-dimethylbenzenesulfonamide (1.80 g; 8.86 mmol) in conc. sulfuric acid (7 ml; 130 mmol) was treated with N-bromosuccinimide (1 730 mg; 9.74 mmol) and stirred at RT for 3 h. The reaction mixture was carefully poured on crushed ice, extracted with AcOEt and the organic phase was washed with a 0.1 N solution of NaOH in water twice, then with brine twice. The organic phase was dried on MgSO4, filtered and concentrated under reduced pressure to give the title compound as a white solid (2.04 g, 82%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Yield
82%

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